![molecular formula C16H9NO2S B13026021 2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione CAS No. 52625-67-9](/img/structure/B13026021.png)
2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both benzothiazole and indene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione typically involves the condensation of benzothiazole derivatives with indene-1,3-dione under specific reaction conditions. One common method includes the use of phosphorus pentasulfide as a reagent . The reaction is carried out in a suitable solvent, such as acetone, under reflux conditions for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Applications De Recherche Scientifique
2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting their communication and reducing virulence . In anticancer applications, it may induce apoptosis by activating caspase pathways and causing mitochondrial dysfunction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]thiazole-2-thiol: Shares the benzothiazole moiety and exhibits similar biological activities.
2-(2-Hydroxyaryl) Benzothiazoles: Known for their emission properties and used in photonic applications.
N-(6-chlorobenzo[d]thiazol-2-yl) derivatives: Studied for their pharmacological activities.
Uniqueness
2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione is unique due to its combination of benzothiazole and indene moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
52625-67-9 |
|---|---|
Formule moléculaire |
C16H9NO2S |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C16H9NO2S/c18-14-9-5-1-2-6-10(9)15(19)13(14)16-17-11-7-3-4-8-12(11)20-16/h1-8,13H |
Clé InChI |
XTIDWTPTQSDNTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13025950.png)

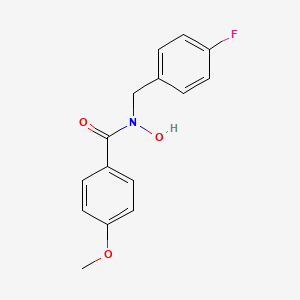
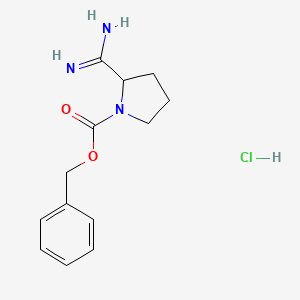
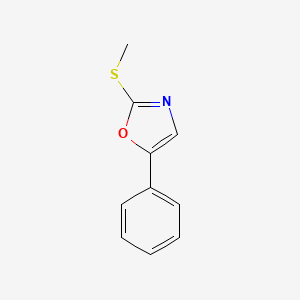
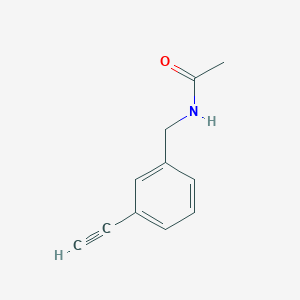
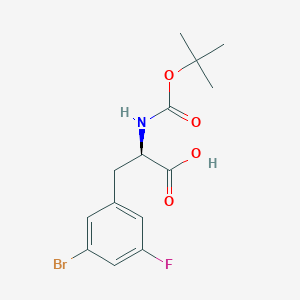
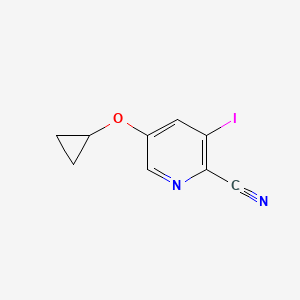
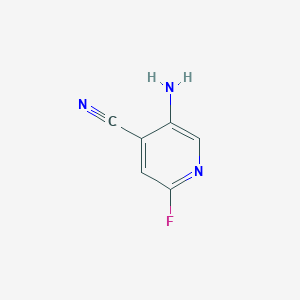
![5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13026004.png)
![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
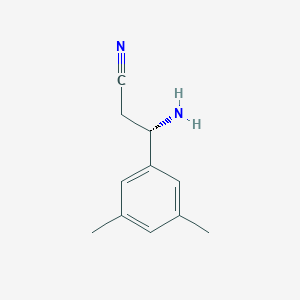
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
![3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13026023.png)
